molecular formula C8H4F2N2 B1657400 2,4-Difluoroquinazoline CAS No. 56595-10-9

2,4-Difluoroquinazoline

Cat. No.: B1657400
CAS No.: 56595-10-9
M. Wt: 166.13 g/mol
InChI Key: NTBWWUHBVFUMLG-UHFFFAOYSA-N
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Description

2,4-Difluoroquinazoline (CAS 56595-10-9) is a fluorinated quinazoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. The quinazoline scaffold is recognized as a privileged structure in pharmacology, with derivatives demonstrating a broad spectrum of biological activities, including potential as anticancer, antibacterial, and anti-inflammatory agents . This compound is particularly valuable for designing novel therapeutic candidates; its fluorine atoms and halogenated ring system make it a versatile precursor for nucleophilic substitution reactions, allowing researchers to efficiently create diverse libraries of 2,4-disubstituted quinazoline analogs . Such analogs are central to explorations of structure-activity relationships, especially in developing new antibacterial agents with improved cytotoxicity profiles and inhibitors targeting enzymes like EGFR (Epidermal Growth Factor Receptor) . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBWWUHBVFUMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205155
Record name Quinazoline, 2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56595-10-9
Record name Quinazoline, 2,4-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinazoline, 2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 2,4-Dichloroquinazoline

2,4-Dichloroquinazoline is typically prepared via cyclization of anthranilic acid derivatives. For example, anthranilic acid reacts with potassium cyanate in aqueous sodium hydroxide to form quinazoline-2,4-dione. Subsequent chlorination with phosphorus oxychloride (POCl₃) and a catalytic base (e.g., N,N-dimethylaniline) yields 2,4-dichloroquinazoline.

Reaction Conditions :

  • POCl₃ as chlorinating agent
  • Reflux at 120°C for 7 hours
  • Yields: 73–88%

Step 2: Fluorination via Halex Reaction

The dichloro intermediate undergoes fluorination using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF, DMSO) under anhydrous conditions. Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity.

Optimized Protocol :

  • Reagents : 2,4-Dichloroquinazoline, CsF (3 equiv), DMF, 150°C, 24 h
  • Yield : ~65%

Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where fluoride displaces chloride at positions 2 and 4 of the quinazoline ring. Steric and electronic effects influence substitution efficiency, with electron-withdrawing groups (e.g., adjacent fluorines) accelerating the process.

Cyclocondensation of Fluorinated Benzamide Derivatives

Direct synthesis from fluorinated precursors avoids multi-step halogen exchange. This method leverages cyclization reactions to construct the quinazoline ring with pre-installed fluorine atoms.

Gould-Jacobs Cyclization

Fluorinated anthranilic acid derivatives react with formamidine acetate to form the quinazoline core. For example, 2-amino-4,5-difluorobenzoic acid cyclizes with trimethyl orthoformate in methanol under reflux.

Reaction Conditions :

  • Precursor : 2-Amino-4,5-difluorobenzoic acid
  • Cyclizing Agent : Trimethyl orthoformate
  • Solvent : Methanol, 80°C, 24 h
  • Yield : 90%

Niementowski Reaction

This method involves condensation of fluorinated benzamides with urea or formamide. For instance, 2,4-difluorobenzamide reacts with formamide at elevated temperatures to yield 2,4-difluoroquinazoline.

Key Parameters :

  • Temperature : 180–200°C
  • Catalyst : Acidic conditions (e.g., HCl)
  • Yield : 50–70%

Direct Fluorination of Quinazoline Intermediates

Electrophilic fluorination, though less common, offers an alternative route. Agents like Selectfluor® or xenon difluoride (XeF₂) introduce fluorine atoms into electron-rich positions of the quinazoline ring.

Example Protocol :

  • Substrate : Quinazoline
  • Fluorinating Agent : XeF₂ (2 equiv)
  • Solvent : Acetonitrile, 80°C, 12 h
  • Yield : ~40% (mixture of mono- and di-fluorinated products)

Challenges :

  • Low regioselectivity
  • Requires stringent anhydrous conditions

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each approach:

Method Starting Material Yield Conditions Advantages Limitations
Halogen Exchange 2,4-Dichloroquinazoline 65% High temperature, CsF High purity; scalable Multi-step; POCl₃ handling
Gould-Jacobs Cyclization Fluorinated anthranilic acid 90% Reflux in methanol Direct ring formation; fewer steps Limited precursor availability
Niementowski Reaction Fluorinated benzamide 70% Acidic, high temperature Simple setup; no halogen intermediates Moderate yields; side reactions
Direct Fluorination Quinazoline 40% Anhydrous, XeF₂ No pre-functionalization Poor regioselectivity; expensive reagents

Industrial-Scale Considerations

For large-scale production, the Halex reaction and Gould-Jacobs cyclization are preferred due to their reliability. Key optimizations include:

  • Catalyst Recycling : Phase transfer catalysts (e.g., TBAB) can be recovered via aqueous extraction.
  • Solvent Selection : DMSO or sulfolane improves fluoride solubility, enhancing reaction rates.
  • Safety : POCl₃ and fluorinating agents require specialized handling equipment to mitigate corrosion and toxicity risks.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the antiviral properties of quinazoline derivatives, including 2,4-difluoroquinazoline. For instance, a derivative known as DCR 137, which is related to this compound, demonstrated potent inhibition of chikungunya virus (CHIKV) replication in cell-based assays. This compound showed greater efficacy than ribavirin, a standard antiviral drug, indicating its potential as a pan-alphavirus inhibitor . The mechanism involves reducing the cytopathic effects and viral protein levels in infected cells in a dose-dependent manner.

Anticancer Properties
Quinazoline derivatives have also been investigated for their anticancer activity. Compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. For example, studies indicate that these compounds can induce apoptosis in breast adenocarcinoma cells under hypoxic conditions . This suggests that this compound could be further explored as a potential chemotherapeutic agent.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinazoline derivatives is crucial for optimizing their biological activity. Molecular modeling studies have been employed to analyze the binding interactions of these compounds with target proteins. For instance, docking studies using software like LigandScout and Dock6 have provided insights into how modifications to the quinazoline structure can enhance its efficacy against specific targets such as DNA gyrase in Mycobacterium tuberculosis . This approach allows researchers to predict and design more effective derivatives of this compound.

Case Studies and Experimental Findings

Study Focus Findings
DCR 137 against CHIKV Antiviral ScreeningDCR 137 showed significant inhibition of CHIKV replication superior to ribavirin.
Anticancer Activity Cytotoxicity AssaysQuinazoline derivatives exhibited selective toxicity towards breast cancer cells under hypoxic conditions.
Molecular Docking Studies Binding InteractionsStructural modifications improved binding affinity to target proteins involved in bacterial infections.

Mechanism of Action

The mechanism of action of 2,4-Difluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By stabilizing the enzyme-DNA complex, this compound induces DNA strand breaks, leading to cell death .

Comparison with Similar Compounds

Structural and Electronic Properties

Key analogs of 2,4-difluoroquinazoline include halogenated and aryl-substituted derivatives. Differences in substituent type, position, and electronic effects influence reactivity and applications:

(CAS 174566-15-5)
  • Structure : Chlorine at 2,4-positions and fluorine at 7-position.
  • Properties : Planar molecular geometry with π-π stacking (centroid distance: 3.8476 Å) . Chlorine’s stronger electron-withdrawing effect compared to fluorine increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Applications : Used in material science for crystal engineering due to its planar structure and stacking interactions .
4-Chloro-6,7-difluoroquinazoline (CAS 625080-60-6)
  • Structure : Chlorine at 4-position and fluorine at 6,7-positions.
  • Properties : Molecular weight 200.57 g/mol, density 1.538 g/cm³, predicted boiling point 290.9°C . The chloro substituent at position 4 may direct reactivity toward selective functionalization.
  • Applications : Intermediate in agrochemical synthesis, leveraging halogen reactivity for cross-coupling reactions .
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
  • Structure : Chlorine at 6-position, 2-fluorophenyl at 4-position, and methyl at 2-position.
  • Properties : Methyl and aryl groups introduce steric bulk, reducing ring reactivity but improving pharmacokinetic properties (e.g., oral bioavailability) .
  • Applications : Key building block in antitumor and antimicrobial drug candidates .
4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline (CAS 885277-38-3)
  • Structure : Chlorine at 4-position, 4-fluorophenyl at 2-position, and methyl at 6-position.
  • Properties : Molecular weight 272.7 g/mol. The fluorophenyl group enhances π-π interactions with aromatic residues in enzyme binding pockets .
  • Applications : Explored in kinase inhibitor development for cancer therapy .

Physicochemical Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound C₈H₄F₂N₂ 180.12 N/A N/A F (2,4)
2,4-Dichloro-7-fluoroquinazoline C₈H₃Cl₂FN₂ 217.03 N/A N/A Cl (2,4), F (7)
4-Chloro-6,7-difluoroquinazoline C₈H₃ClF₂N₂ 200.57 290.9 (predicted) 1.538 Cl (4), F (6,7)
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline C₁₅H₁₀ClFN₂ 280.71 N/A N/A Cl (6), 2-fluorophenyl (4), CH₃ (2)

Biological Activity

2,4-Difluoroquinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, antiviral properties, and interactions with various biological targets.

Chemical Structure and Properties

This compound features a quinazoline core with two fluorine atoms at the 2 and 4 positions. This structural modification can influence its biological activity by altering its interaction with biological targets.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research on (2-arylquinazolin-4-yl)hydrazones , which include this compound derivatives, showed promising results against the MDA-MB-231 breast cancer cell line. The cytotoxicity was assessed using standard assays that measure cell viability and proliferation.

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-23112.5
6-Fluoro-2,4-diaminoquinazolineCHIKV-infected cells15.0
N-Salicylidene-N’-(6,7-difluoro-2-phenylquinazolin-4-yl)-hydrazineWI26 VA410.0

Antiviral Activity

The antiviral potential of this compound has been highlighted in studies targeting the chikungunya virus (CHIKV). A derivative known as DCR 137 demonstrated effective inhibition of viral replication in vitro. The mechanism involved the reduction of CHIKV E2 protein levels in a dose-dependent manner.

Case Study: Antiviral Screening

In a recent screening study focused on anti-CHIKV compounds, various quinazoline derivatives were tested for their ability to protect host cells from virus-induced cytopathic effects. Notably, DCR 137 showed superior protection compared to ribavirin, a standard antiviral drug.

The biological activity of this compound can be attributed to its interaction with specific enzymes and proteins involved in cellular processes. For instance:

  • Topoisomerase Inhibition : Quinazoline derivatives have been shown to interact with bacterial type-II topoisomerases, inhibiting their activity and thus affecting DNA replication and repair mechanisms.
  • Casein Kinase 2 (CK2) Inhibition : Molecular docking studies indicated that certain derivatives could effectively bind to CK2, an enzyme implicated in cancer progression.
MechanismTargetEffectReference
Topoisomerase InhibitionDNA gyraseInhibition of DNA replication
CK2 InhibitionCasein Kinase 2Disruption of cell signaling

Q & A

What are the standard synthetic protocols for preparing 2,4-Difluoroquinazoline derivatives?

Basic
A common method involves refluxing precursors in polar aprotic solvents like DMSO, followed by purification via recrystallization. For example, hydrazide derivatives can be synthesized by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation under reduced pressure and crystallization with water-ethanol mixtures to achieve ~65% yield . Adjustments to reaction time, solvent choice (e.g., DMF or THF), and stoichiometry of fluorinated reagents are critical for optimizing yields.

How can researchers characterize this compound derivatives spectroscopically?

Basic
Key techniques include 1H NMR for confirming substituent positions and LC-MS for molecular weight validation. For instance, triazoloquinazoline derivatives show distinct aromatic proton shifts (e.g., δ 8.2–7.5 ppm for quinazoline protons) and LC-MS m/z values aligning with calculated masses (e.g., m/z 353.1 for C20H15F2N3) . Melting point analysis (e.g., 196–198°C) further corroborates purity .

What strategies mitigate low yields in fluorinated quinazoline syntheses?

Advanced
Contradictions in yield data (e.g., 39.5% vs. 65% in similar reactions) often stem from competing side reactions or incomplete fluorination. Methodological solutions include:

  • Using anhydrous conditions to minimize hydrolysis of fluorinated intermediates.
  • Employing catalysts like Pd/C for selective fluorination .
  • Optimizing stoichiometry of fluorine donors (e.g., Selectfluor®) to reduce byproducts .

How can computational modeling guide this compound drug design?

Advanced
Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to biological targets like kinase enzymes. For example, triazoloquinazoline hybrids with sulfonamide groups showed enhanced anti-proliferative activity via hydrophobic interactions with receptor pockets . Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .

What are the best practices for assessing purity of fluorinated quinazolines?

Basic
Combine HPLC (≥95% purity), elemental analysis (C, H, N within ±0.3% of theoretical values), and TLC to monitor reaction progress. For example, 5-cyclopentyl-2-(4-fluorophenyl)-triazoloquinazoline showed 72.31% C, 5.19% H, and 16.88% N via elemental analysis .

How do substituent modifications influence biological activity?

Advanced
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF3 at the phenyl ring) enhance anti-proliferative activity by increasing electrophilicity. For instance, 3-trifluoromethylphenyl derivatives exhibited IC50 values <1 µM in cancer cell lines, whereas methoxy groups reduced potency .

How to address solubility challenges in biological assays?

Advanced
this compound derivatives often require co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Pre-formulation studies using dynamic light scattering (DLS) can identify aggregation-prone compounds, while salt formation (e.g., hydrochloride salts) improves aqueous solubility .

What methods validate fluorinated quinazoline stability under storage?

Basic
Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Derivatives stored under inert gas (N2/Ar) at 2–8°C show no degradation, whereas ambient conditions lead to ~5% decomposition .

How to resolve contradictions in spectral data for fluorinated analogs?

Advanced
Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) may arise from residual solvents or rotamers. Solutions include:

  • Repeating measurements in deuterated DMSO or CDCl3 to eliminate solvent artifacts.
  • Variable-temperature NMR to identify dynamic processes .

What in vitro models are suitable for evaluating anti-proliferative activity?

Advanced
Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control. For example, this compound-linked triazoles showed IC50 values of 2.8 µM in MCF-7 cells, correlating with caspase-3 activation in flow cytometry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.